2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester
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Overview
Description
2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester is an organic compound with the molecular formula C9H18N2O2. It is a derivative of hydrazinecarboxylic acid and is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester typically involves the reaction of 1-ethylpentan-1-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylic acid esters.
Scientific Research Applications
2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpentylidene)hydrazine-1-carboxylic acid methyl ester
- 2-(1-Propylpentylidene)hydrazine-1-carboxylic acid methyl ester
- 2-(1-Butylpentylidene)hydrazine-1-carboxylic acid methyl ester
Uniqueness
2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester is unique due to its specific ethylpentylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
55401-88-2 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl N-(heptan-3-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-6-7-8(5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
NIJUKOSQECIBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NNC(=O)OC)CC |
Origin of Product |
United States |
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